Adicardin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The first synthesis of Adicardin was achieved through a series of complex chemical reactions, validated through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with the natural product, highlighting its potential for further pharmacological study and application in treating chronic renal failure (Wei Li et al., 2009).
Molecular Structure Analysis
The structural validation of Adicardin and its intermediates during the synthesis process was crucial. Techniques such as MS and NMR played a pivotal role in confirming its molecular structure, which is foundational for understanding its biological activity and potential therapeutic effects.
Chemical Reactions and Properties
Adicardin's synthesis involves intricate chemical reactions, including the formation of dimeric structures and the oxa-Pictet-Spengler reaction to construct pyran rings, showcasing the compound's complex chemistry and the sophistication required in its synthesis process (R. Fernandes & Sandip V Mulay, 2010).
Scientific Research Applications
- Scientific Field: Medicinal Plant Research
- Application Summary : Adicardin is a compound found in the ethnomedicinal plant Breonadia salicina, which is used in North Central Nigeria to treat various diseases . The plant is widely used to treat cancer, gastrointestinal illness, fever, headaches, arthritis, diabetes, inflamed wounds, ulcers, respiratory and fungal infections .
- Methods of Application : The stem bark of the plant was extracted with methanol and the extract was partitioned between dichloromethane and water. The dichloromethane soluble portion was subjected to column chromatography which resulted in the isolation of Adicardin among other compounds .
- Results or Outcomes : The plant extracts have shown great activities on Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli and Staphylococcus aureus . The plant extracts also showed high mortality rate on trypanosoma brucei .
- Scientific Field: Chronic Renal Failure Treatment
- Application Summary : Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla. It has been found to have anti-chronic renal failure activity .
- Results or Outcomes : While the specific results or outcomes are not detailed in the available resources, the anti-chronic renal failure activity of Adicardin suggests it may have potential benefits in treating or managing chronic renal failure .
-
Scientific Field: Traditional Medicine
- Application Summary : Adicardin is found in the ethnomedicinal plant Breonadia salicina, which is used in North Central Nigeria to treat sleeping sickness and respiratory diseases .
- Methods of Application : The stem bark of the plant is extracted with methanol and the extract is partitioned between dichloromethane and water. The dichloromethane soluble portion is subjected to column chromatography which results in the isolation of Adicardin .
- Results or Outcomes : The plant extracts have shown great activities on Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli and Staphylococcus aureus .
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBJYHKMRWZNA-ZITSYKRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apiosylskimmin |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.